molecular formula C36H25NO4 B13763687 2,3-Di-9H-xanthen-9-yl-1H-indole-1-acetic acid CAS No. 53924-19-9

2,3-Di-9H-xanthen-9-yl-1H-indole-1-acetic acid

Cat. No.: B13763687
CAS No.: 53924-19-9
M. Wt: 535.6 g/mol
InChI Key: MPTVCJGKBAHYHW-UHFFFAOYSA-N
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Description

2,3-Di-9H-xanthen-9-yl-1H-indole-1-acetic acid (CAS: 53924-19-9) is a structurally complex indole derivative characterized by two xanthene moieties attached to the indole core at positions 2 and 3, with an acetic acid group at position 1 . Xanthene, a tricyclic aromatic system composed of two benzene rings fused to a central oxygen-containing ring, confers significant steric bulk and electronic effects.

Properties

CAS No.

53924-19-9

Molecular Formula

C36H25NO4

Molecular Weight

535.6 g/mol

IUPAC Name

2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid

InChI

InChI=1S/C36H25NO4/c38-32(39)21-37-27-16-6-1-11-22(27)35(33-23-12-2-7-17-28(23)40-29-18-8-3-13-24(29)33)36(37)34-25-14-4-9-19-30(25)41-31-20-10-5-15-26(31)34/h1-20,33-34H,21H2,(H,38,39)

InChI Key

MPTVCJGKBAHYHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=C(N(C5=CC=CC=C54)CC(=O)O)C6C7=CC=CC=C7OC8=CC=CC=C68

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid typically involves the condensation of xanthene derivatives with indole derivatives. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 2,3-dihydro-1H-indole-1-acetic acid under acidic conditions . The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The xanthene moiety contributes to the compound’s fluorescent properties, making it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following compounds share the indole-acetic acid backbone but differ in substituents and functional groups:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,3-Di-9H-xanthen-9-yl-1H-indole-1-acetic acid Xanthene groups at C2 and C3; acetic acid at C1 C₃₆H₂₇NO₄ 537.61* Industrial use; high steric bulk
2-(6-Methyl-1H-indol-3-yl)acetic acid Methyl group at C6; acetic acid at C3 C₁₁H₁₁NO₂ 189.21 Research and development
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chlorine at C7; methyl at C3; carboxylic acid at C2 C₁₀H₈ClNO₂ 223.63 Potential pharmaceutical intermediate
4-(3,3,6,6-Tetramethyl-1,8-dioxo-xanthen-9-yl)phenoxyacetic acid Tetramethyl-dioxo-xanthene linked to phenoxyacetic acid C₂₈H₂₈O₆ 468.52 Structural complexity; possible photochemical applications

*Calculated based on structural formula.

Key Observations:

Steric and Electronic Effects: The xanthene substituents in the target compound create significant steric hindrance compared to smaller groups (e.g., methyl or chloro) in analogues. This reduces solubility in polar solvents but may enhance stability in non-polar matrices .

Functional Group Positioning : The acetic acid group at C1 in the target compound distinguishes it from derivatives with carboxylic or acetic acid groups at C2 or C3 (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) . This positional variance influences reactivity, particularly in conjugation or salt formation.

Xanthene Modifications : The tetramethyl-dioxo-xanthene in ’s compound introduces additional oxidation and methyl groups, altering electronic properties compared to the unmodified xanthene rings in the target compound .

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